molecular formula C5H5NOS B15051526 Thiophene-3-carbaldehyde oxime

Thiophene-3-carbaldehyde oxime

Cat. No.: B15051526
M. Wt: 127.17 g/mol
InChI Key: CPCZUXSHORSJIZ-UTCJRWHESA-N
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Description

Thiophene-3-carbaldehyde oxime is a heterocyclic organic compound with the molecular formula C5H5NOS. It features a thiophene ring, which is a five-membered ring containing one sulfur atom, and an oxime functional group attached to the third carbon of the ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene-3-carbaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of thiophene-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Thiophene-3-carbaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Thiophene-3-carbaldehyde oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene-3-carbaldehyde oxime involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from its ability to interfere with bacterial cell wall synthesis. In anticancer research, it has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Thiophene-3-carbaldehyde oxime can be compared with other thiophene derivatives such as:

  • Thiophene-2-carbaldehyde oxime
  • Thiophene-2-carboxaldehyde
  • Thiophene-3-carboxylic acid

Uniqueness: this compound is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives .

Properties

Molecular Formula

C5H5NOS

Molecular Weight

127.17 g/mol

IUPAC Name

(NZ)-N-(thiophen-3-ylmethylidene)hydroxylamine

InChI

InChI=1S/C5H5NOS/c7-6-3-5-1-2-8-4-5/h1-4,7H/b6-3-

InChI Key

CPCZUXSHORSJIZ-UTCJRWHESA-N

Isomeric SMILES

C1=CSC=C1/C=N\O

Canonical SMILES

C1=CSC=C1C=NO

Origin of Product

United States

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